![molecular formula C19H16O8 B13750956 2,3,4a,8,12b-Pentahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione CAS No. 61932-77-2](/img/structure/B13750956.png)
2,3,4a,8,12b-Pentahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4a,8,12b-Pentahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione is a complex organic compound with the molecular formula C19H16O8 and a molecular weight of 372.326 g/mol. This compound is characterized by its multiple hydroxyl groups and a trione structure, making it a significant molecule in various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4a,8,12b-Pentahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione typically involves multi-step organic reactionsSpecific reagents and catalysts are used to achieve the desired substitutions and oxidations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product. The reaction conditions are carefully controlled to prevent side reactions and degradation of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4a,8,12b-Pentahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the trione structure to form different derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,4a,8,12b-Pentahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,3,4a,8,12b-Pentahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione involves its interaction with specific molecular targets and pathways. The hydroxyl groups and trione structure enable the compound to participate in redox reactions, influencing cellular processes and signaling pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,4a,8,12b-Pentahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-dione
- 2,3,4a,8,12b-Pentahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-tetraone
Uniqueness
Compared to similar compounds, 2,3,4a,8,12b-Pentahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione is unique due to its specific arrangement of hydroxyl groups and trione functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
61932-77-2 |
|---|---|
Molekularformel |
C19H16O8 |
Molekulargewicht |
372.3 g/mol |
IUPAC-Name |
2,3,4a,8,12b-pentahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C19H16O8/c1-17(25)7-18(26)6-5-9-12(19(18,27)16(24)15(17)23)14(22)8-3-2-4-10(20)11(8)13(9)21/h2-6,15,20,23,25-27H,7H2,1H3 |
InChI-Schlüssel |
TVRZORMBTKRMAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2(C=CC3=C(C2(C(=O)C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


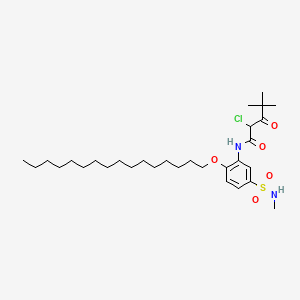
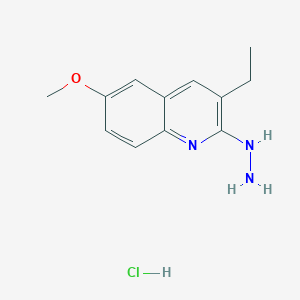
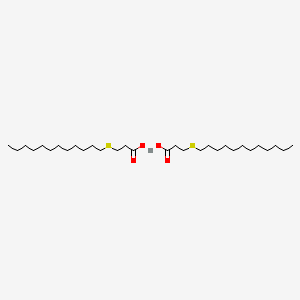
![2-[(3-Aminophenyl)methylene]butanoic acid](/img/structure/B13750888.png)

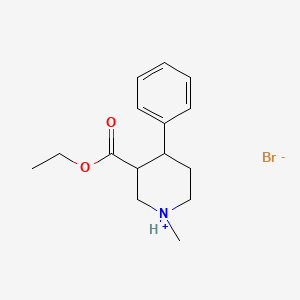



![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-](/img/structure/B13750912.png)
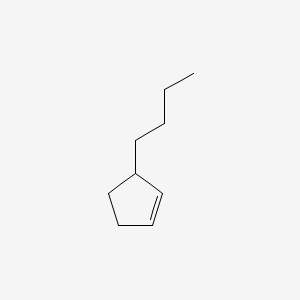
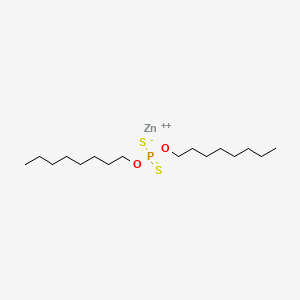
![3-[9-(2-Carboxyethyl)-14-(1-hydroxyethyl)-22,23-bis(methoxycarbonyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid](/img/structure/B13750924.png)

